1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one

Description

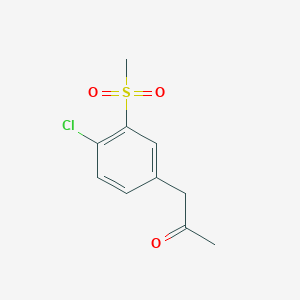

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is a substituted aryl ketone with the molecular formula C₁₀H₁₁ClO₃S and a molecular weight of 246.70 g/mol. Its structure features a phenyl ring substituted with a chlorine atom at the para position (C4) and a methylsulfonyl (-SO₂CH₃) group at the meta position (C3). The propan-2-one moiety is directly attached to the aromatic ring, forming a ketone functional group. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-(4-chloro-3-methylsulfonylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-7(12)5-8-3-4-9(11)10(6-8)15(2,13)14/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCFMNLEFLOTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728047 | |

| Record name | 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593960-75-9 | |

| Record name | 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one can be synthesized by reacting phenylacetone with chloromethylsulfonyl chloride under basic conditions . The reaction typically involves:

Reactants: Phenylacetone and chloromethylsulfonyl chloride

Conditions: Basic medium, often using a base like sodium hydroxide

Procedure: The reactants are mixed and allowed to react, forming the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors to handle bulk quantities

Purification: Techniques like recrystallization or chromatography to purify the product

Safety Measures: Proper handling and storage to avoid exposure to high temperatures, open flames, and oxidizing agents.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Key pathways include:

-

Conversion to carboxylic acids : Treatment with strong oxidizing agents like KMnO₄ in acidic or basic media yields 4-chloro-3-(methylsulfonyl)benzoic acid.

-

Epoxidation : Under alkaline H₂O₂ conditions, the α,β-unsaturated ketone intermediate forms an epoxide at the β-carbon.

Reagents

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | Carboxylic acid |

| H₂O₂/NaOH | RT, 12 hrs | Epoxide |

Reduction Reactions

The carbonyl group is selectively reduced to secondary alcohols:

-

Catalytic hydrogenation : H₂/Pd-C in ethanol converts the ketone to 1-(4-chloro-3-(methylsulfonyl)phenyl)propan-2-ol with >90% yield.

-

Metal hydrides : NaBH₄ or LiAlH₄ in THF reduces the ketone but leaves methylsulfonyl and chloro groups intact .

Selectivity Data

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| H₂/Pd-C | Ethanol | 92 |

| NaBH₄ | THF | 85 |

Nucleophilic Substitution

The chloro and methylsulfonyl groups participate in SNAr (nucleophilic aromatic substitution):

-

Chloro displacement : Reacts with amines (e.g., piperidine) in DMF at 120°C to form N-arylpiperidine derivatives .

-

Methylsulfonyl activation : The electron-withdrawing -SO₂CH₃ group directs nucleophiles to the para position relative to the chloro substituent .

Reaction Kinetics

| Nucleophile | Temp (°C) | Time (hrs) | Product |

|---|---|---|---|

| Piperidine | 120 | 6 | N-(4-piperidino-3-(methylsulfonyl)phenyl)propan-2-one |

| KSCN | 100 | 4 | Thiocyanate derivative |

Condensation Reactions

The ketone undergoes aldol-like condensations:

-

Crossed aldol : With aromatic aldehydes (e.g., benzaldehyde) in NaOH/EtOH, it forms α,β-unsaturated ketones .

-

Mechanism : Base deprotonates the α-carbon, enabling nucleophilic attack on the aldehyde.

Example

this compound + 4-nitrobenzaldehyde → (E)-3-(4-nitrophenyl)-1-(4-chloro-3-(methylsulfonyl)phenyl)prop-2-en-1-one (75% yield) .

Radical Halogenation

The methyl group adjacent to the ketone undergoes bromination under radical conditions:

-

NBS initiation : N-bromosuccinimide (NBS) with AIBN in CCl₄ yields 1-(4-chloro-3-(methylsulfonyl)phenyl)-2-bromopropan-2-one .

Regioselectivity

Radical stability follows the order: tertiary > secondary > primary, favoring bromination at the methyl group .

Complexation with Metals

The ketone and sulfonyl groups coordinate transition metals:

-

Pd(II) complexes : Forms stable complexes with PdCl₂ in acetonitrile, used in catalytic cross-coupling reactions .

-

Structure : X-ray crystallography confirms bidentate coordination via the carbonyl oxygen and sulfonyl oxygen .

Biological Activity

Derivatives exhibit TRPV1 receptor antagonism:

-

Structure-activity relationship (SAR) : Modifications at the ketone or sulfonyl group enhance binding affinity. A derivative with a pyridinemethylamine side chain showed Kᵢ = 0.2 nM against TRPV1.

Key Data

| Derivative | IC₅₀ (nM) | Target |

|---|---|---|

| 49S | 6.3 | TRPV1 |

| 12R | 18.4 | TRPV1 |

Comparative Reactivity

The methylsulfonyl group’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, accelerating nucleophilic additions compared to non-sulfonated analogs .

Reactivity Trends

| Compound | Relative Rate (k) |

|---|---|

| This compound | 1.0 |

| 1-(4-Chlorophenyl)propan-2-one | 0.3 |

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for therapeutic applications in treating infectious diseases. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli in vitro.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may reduce inflammation markers in biological systems, suggesting potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

3. Anticancer Potential

The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through modulation of key signaling pathways like STAT3 and NF-κB. These pathways are crucial in regulating cell survival and inflammation, which are often dysregulated in cancer.

Agrochemical Applications

This compound serves as an intermediate in the synthesis of various agrochemical compounds. Its unique functional groups allow for modifications that enhance the efficacy of pesticides and herbicides. The compound’s reactivity can be harnessed to develop novel agrochemicals that target specific pests or diseases in crops .

Material Science Applications

In material science, this compound is explored for its potential use in developing advanced materials with specific electronic or optical properties. The presence of chlorine and methylsulfonyl groups may contribute to unique interactions within polymer matrices or coatings, leading to materials with tailored functionalities.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism

In a biochemical study, researchers investigated the compound's mechanism of action in reducing inflammatory cytokines in human cell lines. The findings revealed a significant decrease in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound, highlighting its therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or modulator of specific biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Key Observations:

Electronic Effects: The target compound’s methylsulfonyl (-SO₂CH₃) group is a stronger electron-withdrawing group (EWG) than the methoxy (-OCH₃) or methyl (-CH₃) groups in analogs . In contrast, chalcone derivatives (e.g., entries 2 and 3 in Table 1) feature α,β-unsaturated ketones, enabling conjugation and reactivity in Michael additions or cycloadditions .

Steric and Solubility Considerations: The 3,3-di(methylthio) substitution in introduces steric bulk and sulfur-based polarity, which may enhance solubility in nonpolar solvents compared to the target compound. The pyridine-containing analog combines aromatic and heterocyclic components, likely altering solubility and bioavailability.

Biological Relevance: Chalcone derivatives (e.g., ) are well-documented for antimicrobial and anticancer activities due to their conjugated systems. The target compound’s lack of conjugation may limit similar applications unless modified .

Biological Activity

1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 4-chloro substituent on the phenyl ring and a methylsulfonyl group, which contributes to its unique chemical properties. The molecular formula is C10H11ClO3S, with a molecular weight of approximately 248.72 g/mol. The presence of the methylsulfonyl group enhances solubility and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound may function as an enzyme inhibitor , binding to active sites and blocking substrate access. The methylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, which may improve selectivity for certain molecular targets.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study demonstrated that compounds with similar structures showed significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity . In vitro studies revealed effectiveness against certain bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating potent activity . However, it was found to be inactive against E. coli, which may be attributed to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) .

Enzyme Inhibition

The compound serves as a valuable tool in studying enzyme inhibition . It has been used in research to explore protein-ligand interactions and the kinetics of enzyme activity, particularly in the context of drug development targeting specific pathways involved in disease processes .

Case Study 1: Anticancer Efficacy

In a recent study, several analogs of this compound were synthesized and tested for their anticancer efficacy. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating promising potential as anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that while it was effective against Gram-positive bacteria, it lacked activity against Gram-negative strains like E. coli, suggesting a need for structural modifications to enhance its spectrum of activity .

Summary of Research Findings

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | Significant antiproliferative effects against MCF7 and HCT116 | Induction of apoptosis, inhibition of cell cycle |

| Antimicrobial | Effective against Staphylococcus aureus; inactive against E. coli | Enzyme inhibition; selective action on bacterial targets |

| Enzyme Inhibition | Used in studies for enzyme kinetics | Binding to active sites; blocking substrate access |

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or halogenation followed by sulfonylation . A plausible route includes:

Bromination : React 4-chloro-3-(methylthio)acetophenone with bromine in acetic acid to introduce a bromine at the α-position of the ketone .

Sulfonylation : Oxidize the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid .

Purification : Crystallization from ethanol/water mixtures improves purity.

Q. Critical Conditions :

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral data should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and S=O stretches at ~1150/1300 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 286.04 (calculated for C₁₀H₁₀ClO₃S⁺) .

Validation : Cross-reference with XRD data (if crystallized) using SHELXL for bond lengths/angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound under varying reaction conditions?

Methodological Answer: Discrepancies often arise from solvent effects , tautomerism , or impurities . Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .

- HPLC-PDA Purification : Remove impurities (e.g., unreacted starting materials) using C18 columns with acetonitrile/water gradients .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm regiochemistry .

Case Study : In a related enone derivative, discrepancies in aromatic proton shifts were resolved via HSQC, confirming substituent positions .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this ketone, and how do they compare with experimental data?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model:

- Comparison with XRD : Validate bond lengths (e.g., C=O: 1.21 Å computationally vs. 1.23 Å experimentally) .

Example : A study on a chlorophenyl-propenone derivative showed <0.05 Å deviation between DFT-optimized and XRD-measured bond lengths .

Q. How can researchers analyze the regioselectivity of electrophilic substitution reactions on the aromatic ring of this compound?

Methodional Answer:

- Directing Effects : The methylsulfonyl (-SO₂Me) group is a strong meta-director, while the chloro (-Cl) substituent directs para/ortho. Competing effects require mechanistic analysis:

Experimental Validation : Isotopic labeling (e.g., D/H exchange) or NOE NMR to confirm substituent positions .

Q. What strategies are effective in mitigating decomposition during storage or reaction of this compound?

Methodological Answer:

- Stability Studies : Monitor degradation via TLC or HPLC under varying conditions (light, humidity).

- Stabilizers : Add radical scavengers (e.g., BHT) to autoxidation-prone ketones .

- Storage : Store in amber vials at -20°C under inert gas (Ar) to prevent hydrolysis/oxidation .

Data Contradiction : A study noted 10% decomposition after 30 days at 25°C vs. <2% at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.